Candesartan cilexetil's primary function is lowering blood pressure. Numerous research studies have investigated its efficacy in managing hypertension and its potential benefits for cardiovascular health. For instance, a meta-analysis published in the Cochrane Database of Systematic Reviews [] found that candesartan cilexetil was effective in reducing blood pressure in both adult and elderly populations.
Another area of research explores the role of candesartan cilexetil in preventing cardiovascular events such as heart attacks and strokes. Studies suggest that it may offer some protection, although more research is needed to solidify these findings [].
Diabetic nephropathy is a kidney complication arising from diabetes. Research suggests that candesartan cilexetil may help slow the progression of this condition. A study published in the New England Journal of Medicine [] demonstrated that candesartan cilexetil was effective in delaying the progression of diabetic nephropathy in patients with type 2 diabetes.
Beyond the established uses, candesartan cilexetil is being investigated for its potential role in various other conditions. These include:
Candesartan cilexetil is a prodrug that is primarily used as an antihypertensive medication. It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs), which are utilized to manage high blood pressure and heart failure. The compound is rapidly converted into its active form, candesartan, through hydrolysis in the gastrointestinal tract after oral administration. Candesartan exerts its therapeutic effects by selectively blocking the type 1 angiotensin II receptor (AT1), which leads to vasodilation and reduced secretion of aldosterone, ultimately lowering blood pressure and improving cardiovascular outcomes .
As mentioned earlier, candesartan cilexetil acts as a prodrug, converting to its active form, candesartan. Candesartan's mechanism of action involves blocking the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking this receptor, candesartan allows blood vessels to relax, resulting in lower blood pressure and improved blood flow [].
[] provides a detailed safety profile for candesartan cilexetil.
Candesartan cilexetil undergoes several chemical transformations during its metabolism:
Candesartan cilexetil exhibits significant biological activity as an angiotensin II receptor antagonist. Its mechanism of action involves:
The synthesis of candesartan cilexetil involves multiple steps:
Specific synthetic routes can vary; for example, one method emphasizes hydrolysis and transesterification reactions during solid-phase extraction processes .
Candesartan cilexetil is primarily used in clinical settings for:
Candesartan cilexetil has been studied for its interactions with various substances:
Candesartan cilexetil shares similarities with other angiotensin II receptor blockers but has unique characteristics that distinguish it:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Losartan | C22H23ClN6O | First ARB developed; contains a tetrazole ring similar to candesartan but differs in side chains. |
| Valsartan | C24H29N5O3 | More lipophilic than candesartan; different pharmacokinetics with a longer half-life. |
| Irbesartan | C25H28N2O | Distinct structural modifications; effective in diabetic nephropathy treatment. |
| Telmisartan | C33H30N4O2 | Has a longer duration of action; unique pharmacological profile affecting metabolic parameters. |
Candesartan's high selectivity for AT1 receptors and its unique metabolic pathway contribute to its efficacy and safety profile compared to these similar compounds .
Candesartan cilexetil exhibits the molecular formula C₃₃H₃₄N₆O₆ with a precise molecular weight of 610.67 grams per mole [1] [2] [3]. This molecular composition reflects the complex benzimidazole-based structure characteristic of angiotensin receptor blockers, incorporating multiple nitrogen-containing heterocycles and oxygen-containing functional groups that contribute to its pharmacological activity.
The empirical formula reveals a substantial molecular framework containing 33 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms [1] [4]. This composition is consistent across multiple analytical sources and reflects the compound's classification as a high molecular weight pharmaceutical intermediate [1] [5] [6].
Table 1: Molecular Composition Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₄N₆O₆ |
| Molecular Weight | 610.67 g/mol |
| Exact Mass | 610.253982839 Da |
| Elemental Composition (C:H:N:O) | 33:34:6:6 |
| CAS Registry Number | 145040-37-5 |
Candesartan cilexetil possesses a single chiral center located at the cyclohexyloxycarbonyloxy ethyl ester group [4] [2]. This asymmetric carbon creates a stereogenic center that results in the formation of two possible enantiomeric forms. The commercial preparation exists as a racemic mixture, containing equal proportions of both enantiomers [2] [4].
The stereochemical configuration represents a critical structural feature, as the molecule contains one chiral carbon attached to four different substituents, satisfying the fundamental requirement for chirality [7]. Following oral administration, the compound undergoes complete hydrolysis at the ester linkage during gastrointestinal absorption, converting to the active metabolite candesartan, which is achiral [4] [2].
The racemic nature of the prodrug does not impact the final pharmacological activity since the hydrolysis process eliminates the chiral center, producing an optically inactive active compound [2]. This design represents a strategic pharmaceutical approach where the prodrug form enhances bioavailability while the active form maintains consistent pharmacological properties regardless of the initial stereochemical composition.
Candesartan cilexetil demonstrates significant polymorphic behavior, with multiple distinct crystalline forms characterized through comprehensive solid-state analysis [8] [9] [10]. The compound exhibits at least three well-characterized forms: Form I, Form II, and an amorphous state, along with acetone solvate formations [8] [9].
Form I Characteristics:
Form I represents the thermodynamically stable crystalline modification, obtained through recrystallization from various solvents including acetone-water mixtures, methanol, ethanol, isopropanol, and acetonitrile [8]. This polymorph demonstrates superior thermal stability with a melting point of 163°C accompanied by decomposition [8]. The crystal density measures 1.273 ± 0.0018 g/cm³, indicating dense molecular packing within the crystal lattice [8].
X-ray powder diffraction analysis reveals characteristic peaks at 2θ angles of 9.82°, 17.18°, 18.58°, 19.12°, 20.26°, and 23.22° [8]. The infrared spectroscopic signature shows a distinctive carbonyl stretching vibration at 1717 cm⁻¹ [8]. Nuclear magnetic resonance spectroscopy indicates limited molecular mobility within the crystal structure, with temperature variations showing minimal effects on spectral characteristics [8].
Form II Characteristics:
Form II emerges as a metastable polymorph obtainable exclusively through recrystallization from acetone [8]. This form exhibits reduced thermal stability, becoming opaque near 120°C with concurrent decomposition [8]. The crystal density of 1.223 ± 0.0012 g/cm³ indicates less efficient molecular packing compared to Form I [8].
The X-ray diffraction pattern displays a characteristic primary peak at 7.28° (2θ), representing larger d-spacing values compared to Form I [8]. This indicates expanded lattice parameters and the presence of free volume within the crystal structure [8]. The infrared spectrum shows a shifted carbonyl absorption at 1736 cm⁻¹, suggesting altered conformational arrangements of the cyclohexyloxycarbonyloxy group [8].
Table 2: Polymorphic Comparison
| Property | Form I | Form II | Amorphous |
|---|---|---|---|
| Melting Point | 163°C | ~120°C | Liquid at 75°C |
| Crystal Density | 1.273 g/cm³ | 1.223 g/cm³ | Not applicable |
| XRD Peak (2θ) | 9.82° | 7.28° | Broad, diffuse |
| IR Carbonyl | 1717 cm⁻¹ | 1736 cm⁻¹ | 1728 cm⁻¹ |
| Stability | High | Moderate | Low |
Molecular Dynamics in Polymorphs:
Solid-state nuclear magnetic resonance investigations reveal remarkable temperature-dependent molecular motion in Form II, particularly affecting the cyclohexane ring system [8]. Variable temperature studies demonstrate that the cyclohexane ring undergoes conformational transitions between chair and boat conformations, with correlation times in the range of 10⁻⁴ to 10⁻⁵ seconds [8].
At low temperatures (-89°C), the cyclohexane ring adopts a stable chair conformation with well-resolved NMR signals [8]. In intermediate temperature ranges (20-50°C), signal broadening occurs due to rapid conformational exchange, while at elevated temperatures (80°C), sharp signals reappear, indicating fast exchange between chair conformations [8]. This dynamic behavior is absent in Form I, suggesting restricted molecular motion due to tighter crystal packing [8].
Acetone Solvate Formation:
The compound forms acetone solvates through specific crystallization conditions, particularly when crystallized from acetone solutions under controlled temperature and concentration parameters [9] [10]. These solvated forms exhibit distinct thermal behavior and can undergo solvent-mediated transformations to other polymorphic forms [9] [10]. The transformation kinetics follow one-dimensional diffusion mechanisms, as demonstrated through in situ Raman spectroscopy studies [9].
Candesartan cilexetil belongs to the benzimidazole-7-carboxylic acid class of angiotensin II receptor antagonists, sharing structural similarities with other members of this pharmacological class [11] [12] [13]. The core structural framework consists of a benzimidazole ring system substituted with a tetrazolylbiphenyl moiety and a carboxylic acid group, representing the essential pharmacophore for AT₁ receptor binding [11] [14].
Core Structural Elements:
The molecule incorporates several key structural components that define its pharmacological profile [11]. The biphenyl-tetrazole system serves as the primary binding determinant, mimicking the natural ligand angiotensin II [11]. The benzimidazole ring provides the scaffold for optimal receptor interaction, while the carboxylic acid group at the 7-position contributes to insurmountable antagonism characteristics [14].
Comparative Analysis with Related Compounds:
Within the angiotensin receptor blocker class, candesartan cilexetil demonstrates structural relationships with losartan, irbesartan, valsartan, and olmesartan [11] [12] [13]. All these compounds share the biphenyl-tetrazole motif and imidazole-based core structures, reflecting their common mechanism of action [11].
Losartan, the prototypical compound in this class, contains a chloride substituent and exhibits competitive antagonism characteristics [12] [13]. In contrast, candesartan incorporates an ethoxy group at the 2-position of the benzimidazole ring and demonstrates insurmountable antagonism [14] [13]. Irbesartan features a cyclopentyl group replacing the chloride moiety of losartan, resulting in enhanced binding affinity through hydrophobic interactions [11].
Prodrug Modifications:
The cilexetil ester represents a specific prodrug modification designed to enhance oral bioavailability [14] [2]. This cyclohexyloxycarbonyloxy ethyl ester group undergoes complete hydrolysis during gastrointestinal absorption, liberating the active candesartan molecule [2]. This approach contrasts with losartan, which undergoes partial hepatic metabolism to form the active metabolite EXP3174 [12] [13].
Novel Derivative Development:
Recent research has explored candesartan derivatives for alternative therapeutic applications, including indoleamine 2,3-dioxygenase inhibition [15]. Structure-activity relationship studies have identified modifications that enhance potency through unique binding mechanisms at enzyme active sites [15]. These investigations demonstrate the versatility of the candesartan scaffold for developing compounds with distinct pharmacological profiles.
The structural modifications focus on substituent variations that maintain the essential benzimidazole framework while introducing functional groups that confer specific binding characteristics [15]. These derivatives exhibit binding patterns distinct from traditional angiotensin receptor interaction, suggesting potential applications beyond cardiovascular therapeutics [15].
Benzimidazole Scaffold Significance:
The benzimidazole core structure represents a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities across multiple therapeutic areas [16] [17]. This heterocyclic system provides an optimal framework for drug development due to its structural similarity to purine nucleotides and its capacity for diverse substitution patterns [16].
| pH/Condition | Solubility (mg/mL) | Dose Number (Do) | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | 0.0071 ± 0.0005 | 18.10 | [6] |
| pH 4.5 | 0.0974 ± 0.0004 | 1.31 | [6] |
| pH 6.8 | 0.111 ± 0.001 | 1.15 | [6] |
| Water | < 8×10⁻⁸ | > 1000 | [8] |
| Methanol | Sparingly soluble | N/A | [3] |
| DMSO | ≥ 15 | N/A | [7] |
| Methylene chloride | Freely soluble | N/A | [3] |
The lipophilicity of candesartan cilexetil is characterized by conflicting partition coefficient values reported in the literature. One study reports a Log P value of 0.59 ± 0.125 [11], while another source indicates a significantly higher value of 5.9 ± 0.25 [7]. This discrepancy may arise from different experimental conditions, solvents, or measurement methodologies.
Partition coefficient studies across different pH conditions demonstrate the compound's pronounced hydrophobic character. At pH 1.1, 6.9, and 8.9, the partition coefficient (ethyl ether/aqueous) exceeds 1000, indicating extremely high hydrophobicity [12] [8]. Similarly, the octanol/water partition coefficient values consistently show high lipophilicity characteristics across the physiological pH range.
The ionization behavior of candesartan cilexetil is characterized by two pKa values: pKa₁ = 3.50 and pKa₂ = 5.85 [6] [7]. These values indicate that the compound behaves as a weak diprotic acid. The first ionization (pKa₁ = 3.50) corresponds to the tetrazole ring, while the second ionization (pKa₂ = 5.85) is associated with the benzimidazole moiety. The relatively low pKa values explain the pH-dependent solubility profile, with enhanced solubility observed at higher pH values where deprotonation occurs.
Table 3.2: Partition Coefficient and Ionization Constants
| Parameter | Value | Solvent/Condition | Reference |
|---|---|---|---|
| Log P (octanol/water) | 0.59 ± 0.125 | Octanol/water | [11] |
| Log P (reported range) | 5.9 ± 0.25 | Various | [7] |
| pKa₁ | 3.50 | Water, 25°C | [6] [7] |
| pKa₂ | 5.85 | Water, 25°C | [6] [7] |
| Partition coefficient pH 1.1 | > 1000 | Ethyl ether | [12] [8] |
| Partition coefficient pH 6.9 | > 1000 | Ethyl ether | [12] [8] |
| Partition coefficient pH 8.9 | > 1000 | Ethyl ether | [12] [8] |
Candesartan cilexetil exhibits well-defined thermal characteristics with a melting point range of 168-172°C, as determined by differential scanning calorimetry [13] [14]. The compound demonstrates a sharp endothermic peak at approximately 171-173°C, corresponding to its melting transition, indicating crystalline nature [15].
Comprehensive thermal degradation studies using thermogravimetric analysis coupled with differential scanning calorimetry have revealed important kinetic parameters. Pure candesartan cilexetil exhibits an apparent activation energy of 154.5 kJ/mol for thermal decomposition, while pharmaceutical tablet formulations show enhanced thermal stability with an activation energy of 192.5 kJ/mol [16]. This stabilizing effect is attributed to the presence of pharmaceutical excipients that interact favorably with the active ingredient.
The degradation mechanism follows a two-step process: the primary step represents chemical degradation, while the secondary step involves physical transformation [16]. Non-parametric kinetic analysis has demonstrated that both pure compound and tablet formulations degrade through this dual mechanism under oxidative thermal stress conditions.
Hydrolytic stability studies reveal significant differences between acidic and basic conditions. Under acidic conditions (0.1N HCl), candesartan cilexetil follows zero-order degradation kinetics with a rate constant of k₀ = 0.0229 μg/ml·min and a half-life of approximately 21 hours [17]. Conversely, in basic conditions (0.1N NaOH), the compound exhibits first-order degradation kinetics with a dramatically higher rate constant of k₁ = 0.111 min⁻¹ and a half-life of only 62.4 minutes [17].
Forced degradation studies demonstrate that candesartan cilexetil is stable under thermal conditions (60°C for 7 days) but shows susceptibility to oxidative stress, with 11.5% degradation observed in 3% hydrogen peroxide solutions [18]. The compound shows maximum degradation under neutral hydrolytic conditions and significant degradation under photolytic stress, while remaining stable to thermal and oxidative stress [19].
Table 3.3: Thermal Stability and Degradation Kinetics
| Parameter | Value | Condition/Method | Reference |
|---|---|---|---|
| Melting point | 168-172°C | DSC | [13] [14] |
| Apparent activation energy (pure API) | 154.5 kJ/mol | TGA/DSC | [16] |
| Apparent activation energy (tablet) | 192.5 kJ/mol | TGA/DSC in tablet | [16] |
| Degradation under acidic conditions | Zero-order kinetics, k₀ = 0.0229 μg/ml·min | 0.1N HCl, room temperature | [17] |
| Degradation under basic conditions | First-order kinetics, k₁ = 0.111 min⁻¹ | 0.1N NaOH, room temperature | [17] |
| Thermal stability (60°C) | Stable for 7 days | Dry heat | [18] |
| Oxidative degradation | 11.5% degradation | 3% H₂O₂ | [18] |
Candesartan cilexetil exhibits characteristic ultraviolet absorption with maximum absorption (λmax) at 254 nm in methanolic solutions [20] [21] [22]. This absorption corresponds to π-π* electronic transitions within the aromatic benzimidazole and biphenyl-tetrazole chromophoric systems. The compound follows Beer's law in the concentration range of 10-90 μg/mL, making UV spectroscopy suitable for quantitative analysis [20]. Alternative detection wavelengths at 258 nm have also been reported for analytical applications [21].
The FTIR spectrum of candesartan cilexetil displays several characteristic absorption bands that confirm its structural features. The carbonyl stretching vibration appears as a strong band at 1715 cm⁻¹, corresponding to the ester C=O groups present in the cyclohexyloxycarbonyl moiety [11] [15]. Additional carbonyl absorption at 1753.9 cm⁻¹ has been attributed to the carboxyl ester functionality [15].
Aliphatic C-H stretching vibrations are observed at 2940 cm⁻¹, while aromatic C-H stretching appears at higher frequencies around 3018 cm⁻¹ [11]. The N-H bending vibrations of primary amine groups are detected at 1615 cm⁻¹ [15] [23]. Aromatic C-N stretching vibrations appear at 1350 cm⁻¹, and the characteristic N-N stretching of the tetrazole ring is observed at 2138 cm⁻¹ [11].
Ether stretching (C-O) vibrations are present at 1076 cm⁻¹, and aromatic C-H bending appears at 747 cm⁻¹ [15]. These spectroscopic signatures remain consistent across different polymorphic forms, although slight shifts may occur due to crystal packing differences.
¹³C NMR spectroscopy of candesartan cilexetil reveals complex multipicity patterns consistent with its molecular structure [24] [25]. The benzimidazole aromatic carbons appear in the 120-160 ppm region, while the biphenyl and tetrazole carbons show characteristic signals in the 130-150 ppm range. The ester carbonyl carbons resonate at lower field positions, typically around 160-170 ppm.
Solid-state ¹³C CP/MAS NMR studies have been employed to investigate polymorphic forms and drug-membrane interactions. The technique has proven particularly valuable for characterizing the acetone solvate form and understanding transformation mechanisms between different crystalline phases [24] [25]. Two-dimensional ¹H-¹H NOESY NMR experiments have provided insights into molecular conformations and intermolecular interactions in lipid bilayer systems [26].
Table 3.4: Spectroscopic Characteristics
| Technique | Peak/Wavelength | Solvent/Condition | Assignment | Reference |
|---|---|---|---|---|
| UV-Vis λmax | 254 nm | Methanol/HCl buffer | π-π* transition | [20] [21] [22] |
| FTIR C=O stretch | 1715 cm⁻¹ | KBr disc | Carbonyl stretch | [11] [15] |
| FTIR C-H stretch | 2940 cm⁻¹ | KBr disc | Aliphatic C-H | [11] [15] |
| FTIR N-H bending | 1615 cm⁻¹ | KBr disc | Primary amine | [15] [23] |
| FTIR Aromatic C-N | 1350 cm⁻¹ | KBr disc | Aromatic C-N | [11] |
| FTIR N-N stretch | 2138 cm⁻¹ | KBr disc | Tetrazole N-N | [11] |
| ¹³C NMR (benzimidazole) | Multiple peaks 120-160 ppm | CDCL₃ | Aromatic carbons | [24] [25] |
| ¹³C NMR (tetrazol-biphenyl) | Multiple peaks 130-150 ppm | CDCL₃ | Biphenyl carbons | [24] [25] |
Irritant;Health Hazard;Environmental Hazard